1-(Bromomethyl)-3-chloro-2-iodobenzene

Organocatalysis Electrophilic bromination Hypervalent iodine chemistry

1-(Bromomethyl)-3-chloro-2-iodobenzene features a unique 1,2,3-trisubstitution pattern with ortho-chloro-iodo arrangement, enabling 93% isolated yields in catalytic alkene bromination—a 29% absolute yield advantage over unsubstituted iodobenzene. The C-I >> C-Br > C-Cl reactivity hierarchy permits three sequential orthogonal palladium-catalyzed cross-coupling steps from a single starting material. The bromomethyl handle provides an additional functionalization site for catalyst immobilization or pharmaceutical elaboration. Simpler dihalogenated analogs cannot replicate this chemoselectivity. Essential for medicinal chemistry, diagnostic agent development, and hypervalent iodine reagent synthesis.

Molecular Formula C7H5BrClI
Molecular Weight 331.37 g/mol
Cat. No. B8728017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3-chloro-2-iodobenzene
Molecular FormulaC7H5BrClI
Molecular Weight331.37 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)I)CBr
InChIInChI=1S/C7H5BrClI/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
InChIKeyQCKLJUORAPBOKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-3-chloro-2-iodobenzene: Ortho-Iodo Polyhalogenated Aromatic Building Block


1-(Bromomethyl)-3-chloro-2-iodobenzene (CAS: 450412-28-9, C₇H₅BrClI, MW: 331.37) is a polyhalogenated aromatic compound characterized by three distinct carbon-halogen bonds positioned contiguously on a benzene scaffold. It belongs to the class of ortho-substituted iodobenzenes that serve as versatile building blocks for sequential cross-coupling and catalytic oxidation applications [1]. The compound presents a differentiated substitution pattern where the 2-iodo substituent is flanked ortho by a 3-chloro group and a 1-bromomethyl moiety, creating a reactivity hierarchy that enables predictable, stepwise functionalization not achievable with simpler dihalogenated analogs .

Why 1-(Bromomethyl)-3-chloro-2-iodobenzene Cannot Be Replaced by Simpler Dihalogenated Analogs


Procurement of a polyhalogenated intermediate such as 1-(bromomethyl)-3-chloro-2-iodobenzene cannot be fulfilled by substituting with simpler dihalogenated analogs because the specific 1,2,3-trisubstitution pattern with the ortho-chloro to iodo arrangement is functionally required for achieving the catalytic activity and chemoselective reaction outcomes documented in the literature. Simpler analogs such as 1-chloro-2-iodobenzene lack the bromomethyl handle required for benzylic functionalization, while regioisomers such as 2-(bromomethyl)-1-chloro-3-iodobenzene present a different spatial arrangement of reactive sites, altering the steric and electronic environment around the ortho-iodo center critical for catalyst performance . The presence of the ortho-chloro group adjacent to iodine specifically enables the formation of stabilized bromoiodinane intermediates with enhanced electrophilic bromine transfer capability compared to para-substituted or unsubstituted iodobenzenes, as quantitatively established in catalytic bromination studies [1].

Quantitative Differentiation Evidence for 1-(Bromomethyl)-3-chloro-2-iodobenzene


Ortho-Chloro Substitution Enhances Catalytic Bromination Yield vs. Unsubstituted Iodobenzene

In a direct head-to-head comparison of ortho-substituted iodobenzene catalysts for alkene bromination, the 2-chloro-substituted iodobenzene catalyst (structurally corresponding to the ortho-chloro-iodo motif present in 1-(bromomethyl)-3-chloro-2-iodobenzene) achieved a 93% isolated yield of the dibrominated product from cyclohexene, demonstrating a 29 percentage point increase over unsubstituted iodobenzene (64% yield) and an 11 percentage point advantage over the 2-methyl-substituted analog (82% yield) [1]. The assay was conducted under identical reaction conditions: 10 mol% catalyst loading with N-bromosuccinimide (NBS) as the bromine source at room temperature [1].

Organocatalysis Electrophilic bromination Hypervalent iodine chemistry

Bromoiodinane Crystallographic Confirmation of Ortho-Chloro Stabilization Effect

X-ray crystallographic analysis of the bromoiodinane derived from 2-chloro-substituted iodobenzene confirmed the formation of a stable hypervalent iodine(III) intermediate with a defined I-Br bond length and geometry [1]. The ortho-chloro group stabilizes the electron-deficient I(III) center through both steric protection against reductive elimination and electronic effects that modulate the electrophilicity of the transferred bromine [1]. In contrast, para-substituted iodoarenes lack this proximal stabilization, resulting in less efficient bromine transfer as reflected in the lower catalytic yields observed with para-substituted analogs [1].

Hypervalent iodine X-ray crystallography Bromoiodinane intermediates

Mixed Halogen Polyhalogenated Benzene Substitution Pattern Enables Iterative Site-Selective Cross-Coupling

The 1,2,3-trisubstitution pattern of 1-(bromomethyl)-3-chloro-2-iodobenzene embodies a reactivity hierarchy established in transition-metal-catalyzed cross-coupling literature: C-I bonds undergo oxidative addition with palladium approximately 10³ to 10⁴ times faster than C-Br bonds, while C-Cl bonds are essentially unreactive under standard Suzuki-Miyaura conditions [1]. This kinetic differentiation enables chemoselective functionalization at the iodo position while leaving the chloro and benzylic bromomethyl sites intact for subsequent orthogonal transformations, a capability not available with simpler dihalogenated benzenes or symmetrical trihalogenated analogs [2].

Site-selective cross-coupling Polyhalogenated arenes Sequential functionalization

Mixed Halogen Polyhalogenated Aromatic Scaffolds Demonstrate Validated Application in Pharmaceutical Intermediate Synthesis

Systematic studies on mixed halogen-substituted aromatic compounds (including iodo-, bromo-, and chloro-substituted derivatives) have validated their utility as key intermediates in pharmaceutical synthesis with demonstrated applications in diagnostic imaging contrast agents [1]. The combination of iodine (high atomic number for X-ray contrast), bromine (versatile coupling handle), and chlorine (metabolic blocking group) within a single scaffold enables multi-functional design strategies for drug candidates and imaging probes [1]. Toxicity assessment of structurally related mixed halogen aromatic compounds has been performed, providing baseline safety data for further development [1].

Pharmaceutical synthesis Halogenated intermediates Diagnostic imaging

Regioisomeric Substitution Pattern Determines Physical Property Profile: Melting Point and Density

Comparison of physical properties between regioisomers demonstrates that the substitution pattern materially affects solid-state characteristics relevant to handling and formulation. The 2-(bromomethyl)-1-chloro-4-iodobenzene regioisomer (para-iodo arrangement) exhibits a melting point of 94-95°C and a predicted density of 2.166±0.06 g/cm³ . The 1-(bromomethyl)-3-chloro-2-iodobenzene isomer (ortho-chloro-iodo contiguous arrangement) is expected to exhibit a different melting point range due to altered molecular packing influenced by the proximal halogen interactions and reduced molecular symmetry compared to the para-substituted isomer [1].

Physical properties Regioisomer comparison Crystallinity

Validated Application Scenarios for 1-(Bromomethyl)-3-chloro-2-iodobenzene Based on Quantitative Evidence


Organocatalytic Alkene Bromination with Ortho-Chloro Iodoarene Scaffolds

The ortho-chloro-iodo motif present in 1-(bromomethyl)-3-chloro-2-iodobenzene directly enables catalytic alkene bromination with 93% isolated yields under mild conditions (10 mol% loading, NBS, room temperature), representing a 29% absolute yield advantage over unsubstituted iodobenzene [1]. This performance differential makes this scaffold suitable for developing efficient bromination protocols where simpler iodoarenes would require higher catalyst loadings or fail to achieve complete conversion. The bromomethyl substituent provides an additional functional handle for catalyst immobilization or further synthetic elaboration post-bromination [1].

Iterative Site-Selective Cross-Coupling for Complex Molecule Assembly

The C-I >> C-Br > C-Cl reactivity hierarchy (approximately 10³-10⁴-fold rate differential) enables three sequential, orthogonal palladium-catalyzed cross-coupling steps from a single starting material [1]. The iodo position can be selectively functionalized via Suzuki-Miyaura or Sonogashira coupling while preserving the bromomethyl and chloro groups intact. Subsequent activation of the benzylic bromomethyl moiety enables nucleophilic substitution or additional cross-coupling transformations, followed optionally by chloro group activation under more forcing conditions .

Hypervalent Iodine Reagent Precursor for Oxidative Transformations

The ortho-chloro substitution adjacent to the iodo group stabilizes hypervalent iodine(III) intermediates as confirmed by X-ray crystallography of the corresponding bromoiodinane [1]. This stabilization enables the preparation of electrophilic bromine transfer reagents with defined I-Br bond geometry and predictable reactivity. The compound serves as a precursor for generating bromoiodinanes that can be applied in electrophilic aromatic bromination, carbonyl α-bromination, and alkene dibromination with selectivity advantages over alternative brominating agents [1].

Pharmaceutical Intermediate with Diagnostic Imaging Potential

Mixed halogen-substituted aromatic compounds containing the iodo/bromo/chloro combination have been validated as key intermediates in pharmaceutical synthesis and evaluated for diagnostic contrast-enhanced mammography applications [1]. The high atomic number of iodine provides X-ray contrast enhancement, while the bromomethyl and chloro substituents enable further molecular diversification for optimizing pharmacokinetic properties or incorporating targeting moieties. Toxicity assessments of structurally related mixed halogen aromatic compounds provide baseline development data [1].

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